Boc-L-lys(2-CL-Z)-OL Boc-L-lys(2-CL-Z)-OL
Brand Name: Vulcanchem
CAS No.: 198476-84-5
VCID: VC2919072
InChI: InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Molecular Formula: C19H29ClN2O5
Molecular Weight: 400.9 g/mol

Boc-L-lys(2-CL-Z)-OL

CAS No.: 198476-84-5

Cat. No.: VC2919072

Molecular Formula: C19H29ClN2O5

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-lys(2-CL-Z)-OL - 198476-84-5

Specification

CAS No. 198476-84-5
Molecular Formula C19H29ClN2O5
Molecular Weight 400.9 g/mol
IUPAC Name tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate
Standard InChI InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1
Standard InChI Key ZZPSJIPXZNNWPD-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO

Introduction

Chemical Identity and Fundamental Properties

Boc-L-Lys(2-CL-Z)-OL represents a modified form of the amino acid lysine with specific protective groups attached to prevent unwanted reactions during peptide synthesis. The compound is characterized by a combination of tert-butoxycarbonyl (BOC) and 2-chlorobenzyloxycarbonyl (2-CL-Z) protective groups attached to the amino and side chain positions, respectively. This molecular architecture provides essential functionality in controlled synthesis protocols.

Primary Chemical Properties

The compound possesses several defining chemical characteristics that contribute to its utility in research settings:

PropertyValue
CAS Number198476-84-5
Molecular FormulaC19H29ClN2O5
Molecular Weight400.90 g/mol
MFCD NumberMFCD00235936
Purity≥95%
Storage ConditionRoom temperature, sealed, dry

The structural configuration of Boc-L-Lys(2-CL-Z)-OL includes the amino acid lysine core with the BOC group protecting the alpha-amino position and the 2-CL-Z group protecting the epsilon-amino group on the side chain. The compound features an alcohol (-OL) terminus rather than the carboxylic acid (-OH) found in related compounds, which significantly influences its reactivity profile and applications .

Structural Features and Protective Group Chemistry

Boc-L-Lys(2-CL-Z)-OL incorporates two distinct protective groups that serve critical functions in peptide synthesis and related chemical applications.

The BOC Protective Group

The tert-butoxycarbonyl (BOC) group attached to the alpha-amino position of lysine serves as a temporary protective measure during synthesis procedures. This group prevents unwanted reactions at the primary amino group while allowing selective manipulations elsewhere in the molecule. The BOC group exhibits specific chemical properties:

  • Stable under basic and neutral conditions

  • Removable under acidic conditions

  • Provides steric hindrance that prevents undesired side reactions

  • Compatible with many common synthesis protocols

The 2-CL-Z Protective Group

The 2-chlorobenzyloxycarbonyl (2-CL-Z) group functions as a protective measure for the epsilon-amino group on the lysine side chain. This group features several important characteristics:

  • Enhanced stability compared to standard benzyloxycarbonyl groups

  • Electron-withdrawing chlorine substituent that modulates reactivity

  • Selective removal conditions distinct from the BOC group

  • Prevents unwanted side chain participation during synthesis

The combination of these two protective groups enables orthogonal protection strategies, where each group can be selectively manipulated without affecting the other, providing precise control during multi-step synthesis procedures.

Applications in Scientific Research

Boc-L-Lys(2-CL-Z)-OL has established critical applications across various scientific disciplines, particularly in advanced peptide synthesis and pharmaceutical development.

Peptide Synthesis Applications

The compound serves as a vital building block in the synthesis of complex peptides and proteins with specific structural requirements. Its applications include:

  • Solid-phase peptide synthesis where orthogonal protection is required

  • Solution-phase peptide coupling reactions

  • Synthesis of peptide libraries for drug discovery

  • Creation of modified peptides with specific functional characteristics

  • Development of peptide-based biomaterials

Pharmaceutical Research

Boc-L-Lys(2-CL-Z)-OL plays an important role in pharmaceutical research and development:

  • Facilitates the synthesis of peptide-based drug candidates

  • Enables precise structural modifications of bioactive compounds

  • Supports the development of peptide therapeutics with enhanced stability

  • Contributes to structure-activity relationship studies for drug optimization

  • Enables the creation of peptide conjugates for targeted drug delivery

The compound's dual protection system makes it particularly valuable when synthesizing peptides containing multiple lysine residues or when selective functionalization of specific amino groups is required.

Synthesis and Preparation Methods

The preparation of Boc-L-Lys(2-CL-Z)-OL involves sophisticated organic synthesis procedures that enable the selective protection of different functional groups on the lysine scaffold.

General Synthetic Approach

The synthesis typically follows a sequential protection strategy:

  • Protection of the alpha-amino group with a BOC-protecting reagent (typically Boc-anhydride or Boc-azide)

  • Protection of the epsilon-amino group with 2-chlorobenzyloxycarbonyl chloride

  • Reduction of the carboxylic acid group to the corresponding alcohol

  • Purification and isolation of the final product

These steps must be performed under carefully controlled conditions to ensure selectivity and prevent side reactions that could compromise the purity of the final product .

Comparative Analysis with Related Compounds

Boc-L-Lys(2-CL-Z)-OL belongs to a family of protected lysine derivatives, each with distinct characteristics and applications. Understanding its relationship to similar compounds provides context for its specific utility.

Comparison with Related Lysine Derivatives

CompoundKey DifferencesApplications
Boc-L-Lys(2-CL-Z)-OLContains alcohol (-OL) terminusPeptide synthesis requiring alcohol functionality
Boc-Lys(2-Cl-Z)-OHContains carboxylic acid (-OH) terminusStandard peptide coupling reactions
Boc-Lys(Me)2-OHFeatures dimethylated epsilon-amino groupSynthesis of peptides with methylated lysine

The alcohol functionality in Boc-L-Lys(2-CL-Z)-OL makes it particularly suitable for applications requiring reduction of the carboxylic acid group, such as the synthesis of peptide alcohols or certain types of peptidomimetics. This distinguishes it from the more commonly used Boc-Lys(2-Cl-Z)-OH, which features a carboxylic acid terminus .

Package SizeAvailabilityApproximate Cost
1.000 g10-20 days delivery$257.69

This relatively high cost reflects the complexity of synthesis and purification required to produce high-quality material .

Research Significance and Future Directions

Boc-L-Lys(2-CL-Z)-OL continues to play an important role in advancing peptide chemistry and related fields, with ongoing research exploring new applications and methodologies.

Current Research Applications

Current research utilizing Boc-L-Lys(2-CL-Z)-OL includes:

  • Development of novel bioactive peptides with therapeutic potential

  • Preparation of peptide-based materials with specialized functions

  • Investigation of structure-activity relationships in peptide-protein interactions

  • Creation of peptidomimetics that replicate biological activities with enhanced stability

  • Synthesis of labeled peptides for imaging and diagnostic applications

Future Research Directions

Emerging research directions that may further expand the utility of Boc-L-Lys(2-CL-Z)-OL include:

  • Integration into automated high-throughput peptide synthesis platforms

  • Application in the growing field of peptide-based nanomaterials

  • Utilization in peptide-drug conjugates for targeted therapies

  • Incorporation into bioorthogonal chemistry approaches

  • Development of more efficient and environmentally friendly synthesis methods

The compound's unique properties ensure its continued relevance in advanced chemical synthesis and pharmaceutical research as these fields evolve.

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